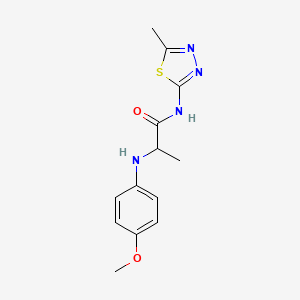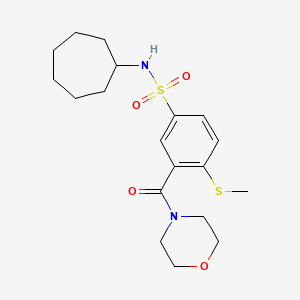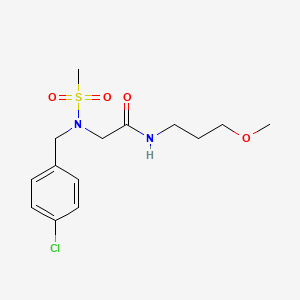
N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTAA belongs to the class of compounds known as thiadiazoles, which have been shown to have a variety of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in bacterial and viral replication, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and viral replication, the induction of apoptosis in cancer cells, and the modulation of key signaling pathways involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is its broad-spectrum activity against a range of bacterial and viral pathogens, as well as its anticancer activity against a range of cancer cell lines. Additionally, N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has been shown to have low toxicity and good bioavailability. However, one limitation of N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide. One area of interest is the development of more efficient and scalable synthesis methods for N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, which could facilitate its use in larger-scale studies and clinical trials. Additionally, further research is needed to elucidate the precise mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, which could provide insight into its potential therapeutic applications. Finally, there is a need for more in vivo studies of N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, which could help to determine its efficacy and safety in animal models.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has been shown to have a variety of potential therapeutic applications, including as an antibacterial agent, an antiviral agent, and an anticancer agent. In vitro studies have demonstrated that N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is effective against a range of bacterial and viral pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and herpes simplex virus (HSV). Additionally, N~2~-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has been shown to have anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8(12(18)15-13-17-16-9(2)20-13)14-10-4-6-11(19-3)7-5-10/h4-8,14H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUUOXTYYAPJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
amino]benzamide](/img/structure/B4723159.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4723184.png)

![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4723202.png)
